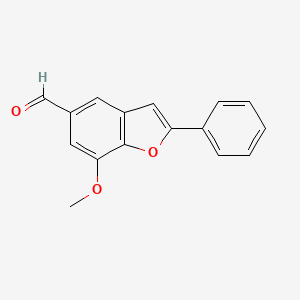

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde

Descripción general

Descripción

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methoxy group at the 7-position, a phenyl group at the 2-position, and a carbaldehyde group at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde typically involves the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst . This reaction proceeds through a series of steps including the formation of an intermediate, followed by cyclization to form the benzofuran ring.

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on the industrial production of this compound are limited, but the principles of catalytic coupling and cyclization remain central.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

- Oxidation of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-carboxylic acid.

- Reduction of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-methanol.

- Substitution reactions can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anti-inflammatory agents.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the interaction with specific biomarkers .

Comparación Con Compuestos Similares

- 7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde

- 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde

Comparison:

7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde: This compound has a thiomethyl group at the 4-position of the phenyl ring, which may enhance its biological activity against certain cancer cell lines.

This compound: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a compound belonging to the benzofuran family, characterized by its unique structural features, including a methoxy group and a phenyl substituent. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂O₃. Its structure includes:

- Benzofuran Backbone : A fused benzene and furan ring system.

- Methoxy Group : Positioned at the 7th carbon, enhancing solubility and biological activity.

- Aldehyde Functional Group : Located at the 5th position, contributing to its reactivity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. Key findings include:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with enzymes or receptors involved in cancer pathways. For instance, it has shown potential in reducing cell proliferation in various cancer cell lines .

- Comparative Potency : In studies comparing various benzofuran derivatives, this compound demonstrated superior antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4), with up to a tenfold increase in potency against certain human cancer cell lines .

- Mechanisms of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially disrupting critical signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promising neuroprotective effects:

- Protection Against Excitotoxicity : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from NMDA-induced excitotoxic damage. One derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist .

- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxybenzofuran | Methoxy group at position 5 | Primarily studied for neuroprotective effects |

| 2-(4-Methoxyphenyl)benzofuran | Methoxy group at position 4 | Enhanced anticancer activity compared to unsubstituted analogs |

| 6-Methylbenzofuran | Methyl group at position 6 | Known for anti-inflammatory properties |

| 3-(4-Fluorophenyl)benzofuran | Fluorine substitution at position 4 | Demonstrates unique electronic properties |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzofuran derivatives in various biological assays:

- Cell Line Studies : A series of synthesized benzofuran derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer), revealing significant cytotoxicity linked to structural modifications such as methoxy and methyl substitutions .

- Neuroprotection Trials : In animal models, compounds similar to this compound showed substantial neuroprotective effects against induced neurotoxicity, suggesting potential therapeutic applications for neurodegenerative diseases .

Propiedades

IUPAC Name |

7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-15-8-11(10-17)7-13-9-14(19-16(13)15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYKLYMUSDFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671872 | |

| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-34-4 | |

| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.